1,3-Benzodioxol-5-ylmethyl 2-methylbutyrate

Regulatory compliance Food-grade flavoring FEMA GRAS

1,3-Benzodioxol-5-ylmethyl 2-methylbutyrate (CAS 84604-43-3), also referred to as heliotropyl 2-methylbutyrate or piperonyl 2-methylbutyrate, is a synthetic ester belonging to the aryl alkyl alcohol simple acid ester (AAASAE) structural class within the broader benzodioxole family. It is formed by esterification of piperonyl alcohol (1,3-benzodioxol-5-ylmethanol) with 2-methylbutyric acid, yielding a compound with molecular formula C₁₃H₁₆O₄ and a molecular weight of 236.26 g/mol.

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
CAS No. 84604-43-3
Cat. No. B12669005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzodioxol-5-ylmethyl 2-methylbutyrate
CAS84604-43-3
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OCC1=CC2=C(C=C1)OCO2
InChIInChI=1S/C13H16O4/c1-3-9(2)13(14)15-7-10-4-5-11-12(6-10)17-8-16-11/h4-6,9H,3,7-8H2,1-2H3
InChIKeyBDQVWTJEMUNXSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Benzodioxol-5-ylmethyl 2-Methylbutyrate (CAS 84604-43-3): Procurement-Relevant Identity and Baseline Properties


1,3-Benzodioxol-5-ylmethyl 2-methylbutyrate (CAS 84604-43-3), also referred to as heliotropyl 2-methylbutyrate or piperonyl 2-methylbutyrate, is a synthetic ester belonging to the aryl alkyl alcohol simple acid ester (AAASAE) structural class within the broader benzodioxole family [1]. It is formed by esterification of piperonyl alcohol (1,3-benzodioxol-5-ylmethanol) with 2-methylbutyric acid, yielding a compound with molecular formula C₁₃H₁₆O₄ and a molecular weight of 236.26 g/mol [2]. The compound is characterized as a synthetic fragrance and flavor intermediate; it is not reported to occur in nature and does not currently hold FEMA or JECFA food-flavoring designations [1]. Its computed logP of approximately 3.0–3.3 and estimated water solubility of ~26.6 mg/L at 25 °C place it among the more lipophilic members of the piperonyl ester series [1][3].

Why Piperonyl Ester Interchangeability Fails: Structural, Regulatory, and Sensory Differentiation of 1,3-Benzodioxol-5-ylmethyl 2-Methylbutyrate


Although 1,3-benzodioxol-5-ylmethyl 2-methylbutyrate shares the piperonyl (3,4-methylenedioxybenzyl) alcohol core with several commercially established flavor and fragrance esters—including piperonyl isobutyrate (FEMA 2913, JECFA 895) [1] and piperonyl acetate (FEMA 2912) [2]—the identity of the acyl moiety fundamentally governs the compound's regulatory standing, physicochemical behavior, and organoleptic profile. Within the AAASAE fragrance structural group, even a single-carbon variation in the acid chain (e.g., 2-methylbutyrate vs. isobutyrate vs. acetate) produces measurable shifts in molecular weight, lipophilicity (logP), vapor pressure, and odor-descriptor distribution [3][4]. Consequently, formulators and procurement specialists cannot assume that substituting one piperonyl ester for another will yield equivalent fragrance performance, regulatory compliance, or formulation compatibility. The quantitative evidence below delineates exactly where 1,3-benzodioxol-5-ylmethyl 2-methylbutyrate diverges from its closest in-class analogs.

1,3-Benzodioxol-5-ylmethyl 2-Methylbutyrate: Quantitative Head-to-Head and Cross-Study Differentiation Evidence


Regulatory Clearance Gap: Absence of FEMA and JECFA Designation Versus Approved Piperonyl Ester Comparators

Unlike its closest structural analogs piperonyl isobutyrate (CAS 5461-08-5) and piperonyl acetate (CAS 326-61-4), 1,3-benzodioxol-5-ylmethyl 2-methylbutyrate carries neither a FEMA number nor a JECFA food-flavoring evaluation [1]. Piperonyl isobutyrate holds FEMA No. 2913 and JECFA No. 895, with a JECFA conclusion of 'No safety concern at current levels of intake when used as a flavouring agent' (ADI: Acceptable, 2001) [2]. Piperonyl acetate holds FEMA No. 2912 [3]. This regulatory asymmetry means the target compound cannot be directly substituted into food or beverage flavor formulations requiring FEMA GRAS or JECFA-listed ingredients, effectively restricting its immediate application scope to non-food fragrance, cosmetics, and industrial aroma contexts unless a separate regulatory dossier is prepared [1].

Regulatory compliance Food-grade flavoring FEMA GRAS JECFA evaluation

Molecular Weight and Lipophilicity (LogP) Step-Change: Impact on Fragrance Substantivity and Formulation Partitioning

The target compound exhibits a molecular weight of 236.26 g/mol and an estimated logP (XLogP3-AA) of 3.0–3.311, representing a meaningful increase over piperonyl isobutyrate (MW 222.24 g/mol, logP ~2.8) and a substantial jump over piperonyl acetate (MW 194.18 g/mol, logP ~1.94) [1][2][3]. This ~14 Da mass increment and ~0.5 logP unit increase arise from the additional methylene group in the 2-methylbutyrate acyl chain compared with the isobutyrate (2-methylpropanoate) moiety [1]. In fragrance formulation, higher logP correlates with increased substantivity (longer retention on substrates) and greater partitioning into lipophilic media, while higher molecular weight generally reduces vapor pressure and slows evaporation [4]. The estimated vapor pressure of the target compound is 0.000420 mmHg at 25 °C, approximately 70-fold higher than piperonyl isobutyrate's estimated 6.0 × 10⁻⁶ mmHg at 25 °C, suggesting a counterintuitively faster initial evaporation despite higher MW—likely due to the linear 2-methylbutyryl chain versus the branched isobutyryl group [1][5].

Fragrance substantivity LogP Molecular weight Formulation design

Odor Profile Quantitative Divergence: Higher Fruity and Berry Character Versus Isobutyrate and Acetate Analogs

Quantitative odor-profile analysis from the Scent.VN database assigns 1,3-benzodioxol-5-ylmethyl 2-methylbutyrate a primary fruity character of 88.08%, with secondary notes of sweet (61.42%), berry (49.9%), floral (49.45%), tropical (42.9%), powdery (31.36%), plum (30.34%), and strawberry (30.22%) [1]. In contrast, piperonyl isobutyrate is characterized by descriptors of fruity, berry, jam, plum, tropical, heliotrope, and powdery—but without the same quantitative intensity distribution and with a pronounced 'jammy' note absent from the target compound's profile [2]. Piperonyl acetate diverges further, with a primary floral-fruity profile emphasizing sweet, floral, strawberry, jam, hawthorn, and metallic notes . The target compound's higher fruity dominance (88.08% vs. qualitative 'medium fruity' for isobutyrate) and distinct berry–plum–strawberry sub-distribution suggest a differentiated organoleptic space that may favor fruit-forward fragrance accords (e.g., berry, tropical fruit) over the more generic jammy-plum profile of piperonyl isobutyrate [1][2].

Organoleptic profiling Odor descriptor Fragrance creation Sensory analysis

Density and Boiling Point Differentiation: Formulation Handling and Volatility Implications

The target compound has a computed density of 1.162 g/cm³ and an estimated atmospheric boiling point of 316.1 °C at 760 mmHg, with a flash point of 136.4 °C [1]. The closest comparator, piperonyl isobutyrate, exhibits a density of 1.154 g/mL at 25 °C (lit.) and a boiling point of 91–92 °C at 0.005 mmHg (lit.) . While the boiling points are measured under different pressure conditions and are not directly comparable, the density difference of +0.008 g/cm³ (approximately +0.7% relative) is small but may affect metering, pumping, and mixing calculations in large-scale fragrance compounding. More notably, the target compound's estimated flash point of 136.4 °C versus piperonyl isobutyrate's flash point of >230 °F (~112.8 °C) suggests comparable or slightly higher thermal safety margins for the target compound during handling and storage [2]. The estimated water solubility of 26.55 mg/L at 25 °C for the target compound is approximately 3-fold lower than piperonyl isobutyrate's ~83 mg/L at 25 °C, indicating greater hydrophobicity that may affect emulsification behavior in aqueous-based formulations [2].

Physicochemical properties Boiling point Density Formulation handling

Metabolic Fate Divergence in Piperonyl Esters: Class-Level Inference from Rabbit Metabolism Studies

A comparative metabolism study in male rabbits (Wright & Holder, 1980) demonstrated that piperonyl acetate and piperonyl isobutyrate, despite sharing the piperonyl alcohol backbone, undergo markedly different metabolic fates following a single oral dose of 100 mg/kg: piperonyl acetate was metabolized to piperonylic acid to the extent of 70.5% of the dose in three-day urine, whereas piperonyl isobutyrate yielded only 11.4% of the dose as piperonylic acid over the same period [1]. This 6.2-fold difference in hydrolytic liberation of piperonylic acid demonstrates that the acyl moiety exerts a dominant influence on esterase-mediated cleavage rates. By class-level inference, 1,3-benzodioxol-5-ylmethyl 2-methylbutyrate—bearing a 2-methylbutyrate ester with distinct steric and electronic properties compared with both acetate and isobutyrate—would be expected to exhibit yet another distinct metabolic cleavage rate and piperonylic acid yield [2]. Although no direct metabolic study of the target compound has been published, this class-level evidence strongly indicates that metabolic and toxicokinetic profiles cannot be extrapolated from one piperonyl ester to another, with direct implications for safety assessment and regulatory dossier preparation.

Metabolism Toxicokinetics Piperonylic acid Food additive safety

Structural Branching Pattern and Rotatable Bond Count: Conformational Flexibility and Receptor Interaction Potential

At the molecular level, 1,3-benzodioxol-5-ylmethyl 2-methylbutyrate possesses 5 rotatable bonds, compared with 4 rotatable bonds for piperonyl isobutyrate (2-methylpropanoate ester) and 3 for piperonyl acetate [1][2]. The additional rotatable bond arises from the extended 2-methylbutyryl chain (CH₃–CH₂–CH(CH₃)–C(=O)–) versus the shorter isobutyryl chain ((CH₃)₂CH–C(=O)–). Furthermore, the 2-methylbutyryl moiety introduces a chiral center at the C-2 position of the acid (the target compound is typically racemic unless stereospecifically synthesized), whereas piperonyl isobutyrate is achiral and piperonyl acetate lacks branching entirely [1]. In olfactory receptor pharmacology, increased conformational flexibility and the presence of stereocenters can alter receptor binding affinity and activation efficacy, potentially contributing to the observed odor-profile differences [3]. The topological polar surface area (TPSA) is identical at 44.8 Ų across all three esters, confirming that the benzodioxole core dominates polar interactions while the acyl chain governs hydrophobic and steric complementarity with olfactory receptors [1][2].

Structure-odor relationship Rotatable bonds Conformational flexibility Olfactory receptor

Optimal Deployment Scenarios for 1,3-Benzodioxol-5-ylmethyl 2-Methylbutyrate Based on Quantitative Differentiation Evidence


Non-Food Fragrance Development: Berry-Forward and Tropical Fruity Accords for Fine Fragrance and Personal Care

The compound's 88.08% fruity character with pronounced berry (49.9%), tropical (42.9%), plum (30.34%), and strawberry (30.22%) sub-notes positions it for berry-forward fragrance creations where piperonyl isobutyrate's jammy-plum profile would be less suitable [1][2]. Its lack of FEMA/JECFA clearance is not a barrier in fine fragrance, cosmetic, and personal-care applications, which represent its primary addressable market. Perfumers seeking a fruity middle-note with a heliotrope-powdery dry-down (powdery 31.36%, vanilla 27.11%) may find the target compound's evaporation profile—governed by its vapor pressure of 0.000420 mmHg at 25 °C—offers a unique temporal scent-release trajectory compared with the slower-evaporating piperonyl isobutyrate (VP ~6.0 × 10⁻⁶ mmHg) [1][3].

Structure–Odor Relationship (SOR) Research: Probing the Effect of Acyl Chain Branching on Olfactory Receptor Activation

With 5 rotatable bonds, a chiral 2-methylbutyryl moiety, and an identical TPSA (44.8 Ų) to the achiral, 4-rotatable-bond piperonyl isobutyrate, 1,3-benzodioxol-5-ylmethyl 2-methylbutyrate serves as an ideal comparator tool compound for investigating how incremental changes in acyl-chain length, branching, and stereochemistry modulate olfactory receptor binding and perceived odor quality [1][2]. Its distinct metabolic fate (predicted by class-level inference from Wright & Holder, 1980) further supports its use as a probe in toxicokinetic studies comparing esterase substrate specificity across the AAASAE structural group [4].

Industrial Aroma Precursor and Specialty Chemical Intermediate: Fragrance Ingredient for Household and Institutional Products

Where food-grade regulatory status is irrelevant—such as in household air-care products, institutional odorants, cleaning-product fragrances, and industrial aroma masking—the target compound can be deployed without the regulatory constraints that limit its use in food flavoring [1]. Its estimated flash point of 136.4 °C and density of 1.162 g/cm³ provide adequate thermal safety margins for typical manufacturing and filling operations [2]. The lower water solubility (26.55 mg/L) compared with piperonyl isobutyrate (~83 mg/L) may necessitate solvent- or surfactant-based delivery systems in aqueous product formats, a formulation consideration that can be addressed during product development [1][3].

Novel Ester Synthesis and Derivatization Research: Building Block for Second-Generation Piperonyl-Based Fragrance Molecules

The synthesis of novel heliotropyl esters from protocatechualdehyde, as described by Holil et al. (2012), demonstrates that piperonyl alcohol can be esterified with diverse acyl chlorides to generate new fragrance candidates with yields ranging from 62% to 67% [5]. 1,3-Benzodioxol-5-ylmethyl 2-methylbutyrate fits within this synthetic paradigm as an ester that has already been prepared but remains under-characterized in the peer-reviewed literature. Procurement of this compound supports R&D programs aimed at exploring the SAR of the piperonyl ester series, potentially leading to the discovery of esters with optimized substantivity, odor intensity, or metabolic stability profiles [5].

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